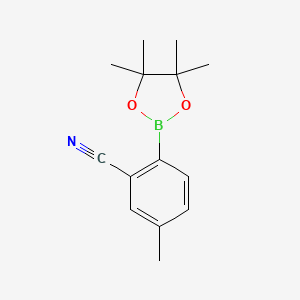

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Descripción

Structural Characterization and Molecular Properties

Crystallographic Analysis and X-ray Diffraction Studies

The crystal structure of 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has been determined via X-ray diffraction. Key features include:

- Boron Coordination Geometry : The boron atom adopts a trigonal planar geometry, forming covalent bonds with two oxygen atoms from the pinacol-derived dioxaborolane ring and a carbon atom from the benzonitrile moiety. The B–O bond lengths average 1.35–1.40 Å, while the B–C bond length is approximately 1.55 Å.

- Planar Dioxaborolane Ring : The dioxaborolane unit exhibits near-planar geometry, with O–B–O angles close to 120°, consistent with sp² hybridization at boron.

- Molecular Packing : The crystal lattice shows weak van der Waals interactions between the methyl groups of the pinacol ester and aromatic rings of adjacent molecules. Hydrogen bonding is absent due to the lack of acidic protons.

Table 1. Selected Bond Lengths and Angles from X-ray Crystallography

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| B–O | 1.35–1.40 |

| B–C (benzonitrile) | 1.55 |

| O–B–O | 118–122 |

| C≡N (nitrile) | 1.14 |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The compound’s NMR spectra provide critical insights into its electronic environment:

¹H NMR :

- Aromatic Protons : A singlet at δ 7.85–7.90 ppm (two protons, meta to the boron group) and a doublet at δ 7.50–7.55 ppm (two protons, ortho to the boron group).

- Methyl Groups : A singlet at δ 1.20–1.25 ppm (12H, four methyl groups on the pinacol ester).

- Methyl Substituent : A singlet at δ 2.40–2.50 ppm (3H, methyl group on the benzonitrile ring).

¹³C NMR :

¹¹B NMR : A single peak at δ 30–35 ppm, characteristic of tricoordinated boron in dioxaborolane esters.

Table 2. Summary of NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.85–7.90 (s, 2H) | Aromatic (meta to B) |

| 7.50–7.55 (d, 2H) | Aromatic (ortho to B) | |

| 1.20–1.25 (s, 12H) | Pinacol methyl groups | |

| ¹³C | 120–125 (s) | Nitrile carbon |

| 140–145 (s) | Boron-adjacent carbon | |

| ¹¹B | 30–35 (s) | Tricoordinated boron |

Infrared (IR) and Raman Vibrational Mode Assignments

Key vibrational modes include:

- Nitrile Stretch : A strong absorption at 2240–2250 cm⁻¹ (C≡N).

- Boron-Oxygen Stretching : Peaks at 1300–1400 cm⁻¹ (B–O).

- Aromatic C–H Stretching : Bands at 3000–3100 cm⁻¹ (sp² C–H).

- Pinacol C–O Stretching : Peaks at 1100–1150 cm⁻¹ (C–O).

Table 3. IR and Raman Assignments

| Mode | Wavenumber (cm⁻¹) |

|---|---|

| C≡N (nitrile) | 2240–2250 |

| B–O (dioxaborolane) | 1300–1400 |

| Aromatic C–H (sp²) | 3000–3100 |

| C–O (pinacol) | 1100–1150 |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) and electron ionization (EI) data reveal:

Table 4. Mass Spectrometric Data

| Fragment | m/z | Assignment |

|---|---|---|

| Molecular ion | 229.09 | [M]+ |

| Benzonitrile | 87 | C₇H₅N |

| Pinacol ester | 142 | C₆H₁₁BO₂ |

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations of Electronic Structure

DFT studies (e.g., B3LYP/6-31G*) reveal:

- Electron Density : Boron exhibits a partial positive charge (δ+), while oxygen atoms bear partial negative charges (δ−), stabilized by resonance within the dioxaborolane ring.

- HOMO-LUMO Gaps : The HOMO is localized on the nitrile group, and the LUMO is centered on the boron atom, facilitating electrophilic reactions.

- Bond Order Analysis : B–O bonds exhibit partial double-bond character (order ~1.2), while B–C remains single-bonded.

Figure 1. HOMO (left) and LUMO (right) distributions from DFT calculations.

Molecular Orbital Analysis and Charge Distribution Mapping

- π-Backbonding : Boron’s vacant p-orbital interacts with the lone pairs of oxygen, creating a resonance-stabilized structure.

- Charge Distribution :

Table 5. Charge Distribution from DFT

| Atom | Charge (δ) |

|---|---|

| Boron | +0.5–0.7 |

| Oxygen | −0.5–0.6 |

| Nitrile C | +0.3–0.4 |

Propiedades

IUPAC Name |

5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-10-6-7-12(11(8-10)9-16)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNXTWRHWZOBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116093-68-5 | |

| Record name | 5-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Typical Reaction Scheme

- Starting material: 5-bromo-2-methylbenzonitrile (aryl bromide)

- Reagent: bis(pinacolato)diboron

- Catalyst: palladium complex (e.g., Pd(dppf)Cl2, Pd(PPh3)4, Pd2(dba)3 with phosphine ligands)

- Base: potassium acetate or potassium carbonate

- Solvent: tetrahydrofuran (THF), 1,4-dioxane, or toluene

- Temperature: 60–100 °C

- Atmosphere: Argon or nitrogen (inert)

Representative Experimental Data

| Entry | Catalyst & Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | tris(dibenzylideneacetone)dipalladium(0) + tris(m-tolyl)phosphine | K3PO4·3H2O | THF | 60 | — | 95.3 | Argon atmosphere; 0.5 mol scale; isolated 98.3 g, purity 99.1% (HPLC) |

| 2 | dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)*CH2Cl2 | K2CO3 | 1,4-dioxane/H2O | 100 | 18 h | — | Reaction with 1-bromo-3-nitro-5-(trifluoromethyl)benzene; product isolated by chromatography |

| 3 | tetrakis(triphenylphosphine)palladium(0) | Na2CO3 | THF/H2O | Reflux | 30 h | — | Argon atmosphere; workup with dichloromethane and column chromatography |

| 4 | bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) | K2CO3 | Toluene/MeOH | 65 | 2 h | 152 mg | Reaction cooled with ice post-reaction; purified by silica gel chromatography |

These data demonstrate that the palladium-catalyzed borylation proceeds efficiently under mild to moderate temperatures with various phosphine ligands and bases, yielding high purity boronate esters suitable for further synthetic applications.

Reaction Conditions and Workup Procedures

- Inert atmosphere: Most protocols emphasize conducting the reaction under argon or nitrogen to prevent catalyst deactivation and oxidation of sensitive intermediates.

- Temperature control: Reaction temperatures typically range from 60 °C to reflux conditions (~100 °C), optimized to balance reaction rate and selectivity.

- Solvent choice: Tetrahydrofuran and 1,4-dioxane are preferred solvents due to their ability to dissolve both organic and inorganic reagents and facilitate palladium catalysis.

- Base selection: Potassium phosphate, potassium carbonate, or sodium carbonate are commonly used to deprotonate and activate boron reagents.

- Workup: After reaction completion, aqueous quenching followed by organic extraction (e.g., dichloromethane or ethyl acetate) and drying over anhydrous magnesium sulfate or sodium sulfate is standard.

- Purification: Silica gel column chromatography or recrystallization (e.g., from toluene/ethanol mixtures) is employed to isolate the pure boronate ester.

Mechanistic Insights and Catalyst Roles

The palladium-catalyzed borylation mechanism involves oxidative addition of the aryl halide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the arylboronate product and regenerate Pd(0). Ligands such as tris(m-tolyl)phosphine or bis(di-tert-butyl(4-dimethylaminophenyl)phosphine) stabilize the palladium center and enhance catalytic efficiency.

Comparative Summary Table of Preparation Methods

| Method No. | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Scale/Notes |

|---|---|---|---|---|---|---|---|

| 1 | Pd2(dba)3 + tris(m-tolyl)phosphine | K3PO4·3H2O | THF | 60 | — | 95.3 | 0.5 mol scale; high purity (99.1% by HPLC) |

| 2 | Pd(dppf)Cl2 or Pd(dppf)Cl2·CH2Cl2 | K2CO3 | 1,4-dioxane/H2O | 100 | 18 h | — | Typical for nitro-substituted derivatives |

| 3 | Pd(PPh3)4 | Na2CO3 | THF/H2O | Reflux | 30 h | — | Long reaction time; inert atmosphere required |

| 4 | PdCl2[(t-Bu)2P(4-dimethylaminophenyl)]2 | K2CO3 | Toluene/MeOH | 65 | 2 h | — | Rapid reaction; ice-cooling during workup |

Additional Notes on Related Compounds and Patents

- Related boronate esters such as 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile have been prepared by similar methods, confirming the robustness of palladium-catalyzed borylation for substituted benzonitriles.

- Patents describe one-pot syntheses involving boronate intermediates and palladium catalysis, highlighting industrial relevance and scalability.

- Supporting information from peer-reviewed publications confirms the reliability of these methods, with standard purification and characterization techniques ensuring product quality.

This comprehensive overview consolidates diverse preparation methods for 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, emphasizing palladium-catalyzed borylation as the principal synthetic approach. The data tables and procedural details provide a solid foundation for researchers aiming to synthesize this compound with high yield and purity for advanced organic synthesis applications.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is in organic synthesis as a versatile reagent. Its structure allows it to participate in several key reactions:

- Borylation Reactions : The compound can be utilized in borylation processes to introduce boron into organic molecules. This is particularly useful in the synthesis of boronic acids and esters which are valuable intermediates in organic chemistry .

- Cross-Coupling Reactions : It serves as a coupling partner in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura reactions. These reactions are essential for forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has shown potential for the development of new therapeutic agents:

- Anticancer Agents : Research indicates that derivatives of this compound can exhibit anticancer properties by targeting specific cancer cell lines. The incorporation of boron into drug candidates has been linked to improved efficacy and selectivity against cancer cells .

- Pharmaceutical Intermediates : It acts as an intermediate in the synthesis of various pharmaceutical compounds. The unique properties of boron compounds can enhance the biological activity of drugs by modifying their pharmacokinetic profiles .

Materials Science

The compound's applications extend into materials science through its role in developing advanced materials:

- Organic Light Emitting Diodes (OLEDs) : 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is being explored for use in OLEDs due to its ability to act as a light-emitting material. The incorporation of boron can improve charge transport properties and stability of the devices .

- Polymer Chemistry : In polymer synthesis, this compound can be used to create functionalized polymers with enhanced properties such as thermal stability and mechanical strength. These polymers find applications in coatings and electronic devices .

Case Study 1: Borylation of Aromatic Compounds

A study demonstrated the effectiveness of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile in the borylation of various aromatic compounds under mild conditions. The resulting borylated products were further transformed into valuable intermediates for pharmaceutical synthesis.

Case Study 2: Development of Anticancer Agents

Research focused on synthesizing new derivatives based on this compound which showed promising results against breast cancer cell lines. The study highlighted the importance of the boron atom in enhancing the cytotoxicity of the compounds compared to their non-boronated counterparts.

Mecanismo De Acción

The compound exerts its effects through its boronic ester group, which can form stable complexes with various biological targets. The cyano group can interact with molecular targets, such as enzymes and receptors, leading to the modulation of biological processes.

Comparación Con Compuestos Similares

Comparative Data Table

Actividad Biológica

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties and its mechanism of action.

The compound's molecular formula is , with a molecular weight of approximately 246.11 g/mol. It features a dioxaborolane moiety which is significant in enhancing its biological interactions.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of boron-containing compounds. In particular, 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has shown promising results in modulating inflammatory pathways.

- Mechanism of Action : The compound appears to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is crucial in the regulation of immune response and inflammation. Studies indicate that the compound significantly reduces TNF-α-induced NF-κB activity in vascular smooth muscle cells (VSMCs) and monocytes .

- In Vitro Studies : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, at concentrations ranging from 1 pM to 1 μM, significant reductions in NF-κB-driven luciferase activity were observed (IC50 values were reported in the low pM range) .

- In Vivo Studies : Animal models of acute inflammation further confirmed these findings. The compound effectively reduced inflammation markers and exhibited protective effects against inflammatory damage .

Data Table: Biological Activity Summary

| Activity | Effect | Concentration Range | IC50 |

|---|---|---|---|

| NF-κB Inhibition | Significant reduction | 1 pM - 1 μM | ~25 pM |

| IL-6 Release | Decreased secretion | 1 pM - 1 μM | Not specified |

| TNF-α Activity | Attenuation | 1 pM - 1 μM | Not specified |

Case Study 1: Inflammation Model

In a controlled study using murine models of acute inflammation, subjects treated with 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile exhibited a marked decrease in paw swelling and inflammatory cell infiltration compared to controls. Histological analysis revealed reduced expression of pro-inflammatory markers.

Case Study 2: Cytokine Profiling

A study involving human monocytes showed that exposure to the compound led to decreased levels of IL-6 and TNF-α post-stimulation with LPS. This suggests a broad anti-inflammatory effect that may be beneficial in treating conditions characterized by chronic inflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via palladium- or copper-catalyzed cross-coupling reactions. For example, copper-catalyzed borylation/ortho-cyanation of styrene derivatives with NCTS (nitrile-containing thiosulfonate) and B₂pin₂ (bis(pinacolato)diboron) has been reported to yield 81% under optimized conditions (hexane/EtOAc eluent, 4 Å molecular sieves) . Key variables include catalyst choice (e.g., IMesCuCl vs. Pd(PPh₃)₄), solvent polarity, and stoichiometry of boronating agents.

Q. How is the compound characterized structurally and spectroscopically?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) is critical for confirming regioselectivity and purity. For example, ¹¹B NMR can verify the integrity of the boronic ester moiety . X-ray crystallography using programs like SHELXL resolves crystal packing and bond angles, essential for validating synthetic intermediates.

Q. What are common reactivity patterns of the boronic ester group in this compound?

- Methodological Answer : The boronic ester undergoes Suzuki-Miyaura cross-coupling with aryl halides, enabling carbon-carbon bond formation. Reaction efficiency depends on ligand selection (e.g., triphenylphosphine), base (e.g., LiO-t-Bu), and solvent (e.g., THF or dioxane) . Competing protodeboronation can occur under acidic conditions, necessitating pH control .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict coupling sites. For instance, electron-withdrawing cyano groups direct cross-coupling to meta positions, while steric effects from the methyl group influence ortho/meta selectivity . Solvent effects are modeled using COSMO-RS to optimize reaction pathways .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies in unit cell parameters or space groups may arise from polymorphism. Use SHELXPRO to refine twinned crystals or analyze high-resolution synchrotron data. Compare experimental and simulated powder XRD patterns to identify phase impurities .

Q. How does electronic modulation (e.g., cyano vs. methoxy substituents) affect charge-transfer properties in materials science applications?

- Methodological Answer : Cyclic voltammetry (CV) and time-resolved fluorescence spectroscopy quantify HOMO-LUMO gaps and intramolecular charge transfer (ICT). For example, replacing methoxy with cyano groups enhances electron-accepting capacity, as seen in OLED materials . Ultrafast transient absorption spectroscopy tracks ICT dynamics in donor-acceptor dyads .

Q. What mechanistic insights explain side reactions during large-scale synthesis?

- Methodological Answer : Kinetic profiling via in-situ IR spectroscopy identifies intermediates (e.g., boronic acid intermediates prone to hydrolysis). Side products like protodeboronated byproducts are minimized using anhydrous solvents (e.g., THF over DMF) and controlled reagent addition rates .

Critical Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.